(2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID
Description
Properties
IUPAC Name |
(2S)-2-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-29-19-9-7-18(8-10-19)23(11-13-30-14-12-23)16-24-22(28)25-20(21(26)27)15-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,26,27)(H2,24,25,28)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLMJGQSWBCFAE-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydropyran ring, the introduction of the methoxyphenyl group, and the coupling of these intermediates with the phenylpropanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID: undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the carbonyl group produces alcohols.
Scientific Research Applications
(2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID: has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full range of biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares motifs with several analogs, enabling a comparative analysis of structural and inferred functional properties.
Structural Analogues and Key Differences
Table 1: Structural Comparison of Key Analogues
Key Observations :
Backbone Variations: The phenylalanine backbone is conserved in most analogs, but substituents diverge significantly. For example, Telotristat incorporates a pyrimidine ring, likely enhancing π-π stacking in target binding compared to the THP ring. The Boc-protected amino group in ’s compound suggests stability under acidic conditions, unlike the urea group in the target compound, which may confer protease resistance.
Electronic and Steric Effects :
- The 4-methoxyphenyl group in the target compound increases electron density compared to halogenated (e.g., Telotristat’s Cl) or sulfonamide-containing analogs .
- The THP ring’s rigidity may reduce rotational freedom relative to linear chains in dimethoxyphenyl derivatives .
Functional Group Impact: Urea linkages (target compound) vs.
Inferred Pharmacological Implications
While biological data for the target compound are absent in the evidence, structural analogs provide clues:
- Telotristat : As a tryptophan hydroxylase inhibitor, its pyrimidine core and halogenated substituents suggest that the target compound’s THP and methoxyphenyl groups might target similar enzymatic pockets.
- Sulfonamide-containing analog : Sulfonamides often exhibit protease inhibition; the target’s urea group may mimic this activity but with altered selectivity.
- Dimethoxyphenyl derivative : Methoxy groups enhance blood-brain barrier penetration, suggesting the target compound could have CNS applications.
Biological Activity
The compound (2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID, often referred to by its chemical structure, exhibits significant biological activities that warrant detailed exploration. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a phenylpropanoic acid backbone, which is modified by a methoxyphenyl group and a tetrahydropyran moiety. Its molecular formula is with a molecular weight of 446.40 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific protein targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes linked to inflammatory processes and cancer proliferation.
Anticancer Activity
Research indicates that the compound exhibits anticancer properties through the inhibition of cell proliferation in various cancer cell lines. It has been shown to induce apoptosis in tumor cells, potentially through the activation of caspase pathways. For example, in vitro studies demonstrated a significant decrease in viability of breast cancer cells treated with the compound at concentrations ranging from 10-50 µM.
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties, likely mediated by its interaction with cytokine signaling pathways. Studies have reported reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with this compound in macrophage models.
Case Studies
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers (caspase-3 activation).
- Inflammatory Disease Model : In an animal model of rheumatoid arthritis, administration of the compound led to decreased swelling and inflammatory markers in serum, indicating its potential as a therapeutic agent for inflammatory diseases.
Data Tables
| Biological Activity | Effect | Concentration | Model |
|---|---|---|---|
| Anticancer | Induces apoptosis | 10-50 µM | MCF-7 Cells |
| Anti-inflammatory | Reduces cytokines | 1-10 µg/mL | Macrophage Model |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
